2-[(6E)-4A-METHYL-1,2,3,4,4A,5,6,10B-OCTAHYDROPHENANTHRIDIN-6-YLIDENE]ACETAMIDE
Overview
Description
2-[(6E)-4A-METHYL-1,2,3,4,4A,5,6,10B-OCTAHYDROPHENANTHRIDIN-6-YLIDENE]ACETAMIDE is a complex organic compound with potential applications in various scientific fields This compound features a phenanthridine core, which is a tricyclic aromatic structure, and an acetamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6E)-4A-METHYL-1,2,3,4,4A,5,6,10B-OCTAHYDROPHENANTHRIDIN-6-YLIDENE]ACETAMIDE typically involves multi-step organic reactions. One possible route could start with the preparation of the phenanthridine core, followed by the introduction of the acetamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, would be optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors. The process would be designed to ensure consistency, efficiency, and safety. Key considerations would include the availability of starting materials, cost-effectiveness, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[(6E)-4A-METHYL-1,2,3,4,4A,5,6,10B-OCTAHYDROPHENANTHRIDIN-6-YLIDENE]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions could be used to alter the oxidation state of the compound.
Substitution: The compound may participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would be tailored to the specific transformation desired.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups such as halides or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 2-[(6E)-4A-METHYL-1,2,3,4,4A,5,6,10B-OCTAHYDROPHENANTHRIDIN-6-YLIDENE]ACETAMIDE exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Phenanthridine: The core structure of the compound, known for its aromatic properties.
Acetamide: A simple amide functional group, commonly found in various organic compounds.
Uniqueness
What sets 2-[(6E)-4A-METHYL-1,2,3,4,4A,5,6,10B-OCTAHYDROPHENANTHRIDIN-6-YLIDENE]ACETAMIDE apart is the combination of the phenanthridine core with the acetamide group, which may confer unique chemical and biological properties. This combination could result in enhanced stability, reactivity, or specificity in its applications.
Properties
IUPAC Name |
(2E)-2-(4a-methyl-1,2,3,4,5,10b-hexahydrophenanthridin-6-ylidene)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-16-9-5-4-8-13(16)11-6-2-3-7-12(11)14(18-16)10-15(17)19/h2-3,6-7,10,13,18H,4-5,8-9H2,1H3,(H2,17,19)/b14-10+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXUFNRCNYYIHLC-GXDHUFHOSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCCC1C3=CC=CC=C3C(=CC(=O)N)N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC12CCCCC1C3=CC=CC=C3/C(=C\C(=O)N)/N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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